N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-13-6-8-14(9-7-13)23-17(25)16-5-2-10-24(16)28(26,27)15-4-1-3-12(11-15)18(20,21)22/h1,3-4,6-9,11,16H,2,5,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORUYCFWSVXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide is a compound of significant interest in pharmaceutical research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H18ClF3N2O3S
- Molecular Weight : 408.86 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Research indicates that the compound may act as an inhibitor of certain kinases, which are critical in signal transduction pathways involved in cell proliferation and survival. For instance, it has shown potential as a c-KIT kinase inhibitor, which is relevant in treating gastrointestinal stromal tumors (GISTs) resistant to conventional therapies like imatinib .
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy in GIST Models
In a study evaluating the antitumor efficacy of this compound, researchers utilized mouse models with implanted GIST tumors. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size, with significant efficacy observed against imatinib-resistant GIST cells. The mechanism was linked to the inhibition of c-KIT signaling pathways, which are often dysregulated in these tumors .
Case Study 2: In Vitro Cytotoxicity Assessment
Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including A431 (vulvar epidermal carcinoma) and HT-29 (colorectal carcinoma). The results showed that at concentrations above 10 µg/mL, the compound effectively inhibited cell proliferation and induced apoptosis. Notably, selective toxicity towards cancer cells was observed with minimal effects on normal macrophage cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
